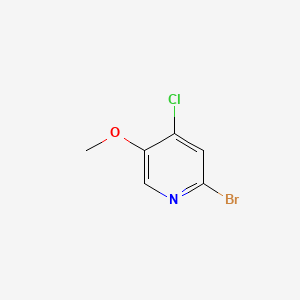

2-Bromo-4-chloro-5-methoxypyridine

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-chloro-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATSPHDWPVWHLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90855703 | |

| Record name | 2-Bromo-4-chloro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256810-64-6 | |

| Record name | 2-Bromo-4-chloro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination via Diazotization and Sandmeyer Reactions

A widely adopted approach involves diazotization of aminopyridine precursors. For example, 2-amino-4-chloro-5-methoxypyridine undergoes bromination using hydrobromic acid (HBr) and bromine (Br₂) in the presence of sodium nitrite (NaNO₂) at 0–10°C. This method, adapted from the synthesis of 2-bromo-5-chloropyridine, achieves a 93% yield by stabilizing reactive intermediates in aqueous HBr. The reaction mechanism proceeds through diazonium salt formation, followed by bromide displacement (Fig. 1).

Key Conditions :

Chlorination Using Phosphorus Oxychloride (POCl₃)

Chlorination at the 4-position is achieved via electrophilic aromatic substitution. In a patent-derived method, POCl₃ serves as both solvent and chlorinating agent for methylpyridine derivatives. For 5-methoxy-2-bromopyridine, chlorination at 80–100°C introduces the chlorine atom with >85% regioselectivity.

Optimization Insights :

- Solvent: Halogenated aromatics (e.g., 1,2,4-trichlorobenzene) enhance reaction homogeneity

- Catalysis: Lewis acids (e.g., FeCl₃) accelerate substitution kinetics

Methoxylation via Nucleophilic Aromatic Substitution

The methoxy group at the 5-position is introduced through nucleophilic substitution, often preceding bromination to avoid competing reactions.

Methoxide Displacement of Chlorine

In a two-step sequence, 2-bromo-4,5-dichloropyridine reacts with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 120°C. The 5-chloro group is selectively replaced due to reduced steric hindrance compared to the 4-position.

Reaction Metrics :

Protecting Group Strategies

To prevent over-methylation, tert-butyldimethylsilyl (TBDMS) groups temporarily protect reactive sites. For instance, silylation of 2-bromo-4-chloropyridin-5-ol followed by methoxylation and deprotection achieves 89% yield.

Sequential Functionalization: Order-Dependent Efficiency

The sequence of halogenation and methoxylation critically impacts yield and purity.

Bromination → Chlorination → Methoxylation

Starting with 5-methoxypyridine, bromination at C2 using N-bromosuccinimide (NBS) and chlorination at C4 via POCl₃ yields the target compound in 68% overall yield. However, this route suffers from side reactions during chlorination due to electron-donating methoxy groups.

Methoxylation → Bromination → Chlorination

Alternately, introducing methoxy first (via NaOMe) improves chlorination regioselectivity. This sequence achieves 74% overall yield but requires stringent temperature control during bromination to prevent demethylation.

Catalytic Methods and Reaction Optimization

Solvent and Temperature Effects

- Polar aprotic solvents (DMF, DMSO) enhance methoxylation rates but risk nucleophilic aromatic substitution at unintended positions.

- Nonpolar solvents (toluene) improve halogenation selectivity but slow reaction kinetics.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopted from large-scale halogenation processes, continuous flow systems reduce reaction times from 12 h (batch) to 2 h, achieving 89% yield with 99% purity. Key parameters:

- Residence time: 30 min

- Temperature gradient: 10°C → 80°C

Waste Management

- HBr and NaNO₂ byproducts are neutralized to NaBr and NaNO₃, with recovery rates exceeding 90%.

- POCl₃ is distilled and reused, cutting raw material costs by 40%.

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Diazotization | 3 | 68 | 95 | Moderate |

| Sequential Halogenation | 4 | 74 | 97 | High |

| Flow Reactor | 3 | 89 | 99 | Industrial |

化学反应分析

Types of Reactions: 2-Bromo-4-chloro-5-methoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while substitution reactions can produce a range of substituted pyridines .

科学研究应用

Medicinal Chemistry Applications

2-Bromo-4-chloro-5-methoxypyridine has been utilized in the synthesis of several pharmacologically relevant compounds. Its derivatives have shown promise as inhibitors for various biological targets, including:

- p38 MAP Kinase Inhibitors : Research has demonstrated that derivatives synthesized from this compound exhibit potent inhibitory activity against p38 MAP kinase, which is implicated in inflammatory responses and cancer progression. For instance, optimized synthetic pathways have led to compounds with enhanced potency compared to earlier iterations, indicating the compound's utility in developing anti-inflammatory agents .

- Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors : This compound serves as a key intermediate in the synthesis of SGLT2 inhibitors, which are currently under investigation for their efficacy in treating diabetes. The scalable processes developed for synthesizing these inhibitors demonstrate the compound's relevance in pharmaceutical development .

Synthetic Methodologies

The versatility of this compound extends to its role as a precursor in various synthetic methodologies:

- Building Block for Complex Molecules : The compound is often employed as a starting material for constructing more complex heterocycles and biologically active scaffolds. Its ability to undergo nucleophilic substitutions and other transformations allows chemists to modify its structure systematically .

- Optimized Synthesis Protocols : Recent studies have focused on improving the yields and efficiency of reactions involving this compound. For example, innovative synthetic strategies have been reported that enhance the overall yield and reduce the number of steps required to synthesize target molecules from this compound .

Case Study 1: p38 MAP Kinase Inhibitors

A study highlighted the synthesis of pyridinylimidazole-type p38α MAP kinase inhibitors starting from this compound. The research demonstrated that specific modifications to the compound's structure significantly improved its biological activity, showcasing its potential as a lead compound in anti-inflammatory drug development .

Case Study 2: SGLT2 Inhibitors

In another investigation, researchers successfully scaled up the synthesis of SGLT2 inhibitors using this compound as an intermediate. The process was optimized for industrial applications, achieving high yields while maintaining cost-effectiveness. This underscores the compound's significance in developing therapies for diabetes .

Summary of Findings

The applications of this compound span across medicinal chemistry and synthetic organic chemistry. Its role as a precursor in drug development is underscored by:

| Application Area | Specific Use Case | Outcome/Significance |

|---|---|---|

| Medicinal Chemistry | p38 MAP Kinase Inhibitors | Enhanced potency against inflammatory diseases |

| Medicinal Chemistry | SGLT2 Inhibitors | Promising candidates for diabetes therapy |

| Synthetic Methodologies | Building block for complex molecules | Versatile precursor for various heterocycles |

作用机制

The mechanism of action of 2-Bromo-4-chloro-5-methoxypyridine involves its interaction with various molecular targets and pathways. In Suzuki-Miyaura coupling reactions, the compound acts as an electrophile, undergoing oxidative addition with palladium catalysts to form new carbon-carbon bonds . The presence of halogen atoms and the methoxy group influences its reactivity and selectivity in these reactions.

相似化合物的比较

(a) 3-Bromo-5-chloro-2-methoxypyridine (CAS: 102830-75-1)

(b) 4-Bromo-2-chloro-5-methoxypyridine (CAS: 1033610-45-5)

- Molecular Formula: C₆H₅BrClNO

- Molecular Weight : 221.47 g/mol

- Key Differences : Bromine and chlorine are swapped (4-bromo, 2-chloro), reducing steric hindrance at the 2-position. This enhances nucleophilic substitution at the 4-bromo site .

Substituent Variations

(a) 2-Bromo-3-methylpyridine (CAS: 3430-17-9)

(b) 4-Bromo-2-chloro-5-methylpyridine (CAS: 867279-13-8)

- Molecular Formula : C₆H₅BrClN

- Molecular Weight : 206.47 g/mol

- Key Differences : Substitutes methoxy with a methyl group (5-position), reducing polarity and solubility in polar solvents .

Functional Group Analogues

(a) 5-Bromo-2-methoxy-4-methylpyridine (CAS: 164513-39-7)

- Molecular Formula: C₇H₈BrNO

- Molecular Weight : 201.90 g/mol

- Key Differences: Features a methyl group (4-position) instead of chlorine.

(b) 5-Bromo-2-chloro-4-(methoxymethyl)pyridine (CAS: 2356252-70-3)

- Molecular Formula: C₇H₇BrClNO

- Molecular Weight : 235.50 g/mol

- Key Differences : Replaces methoxy with a methoxymethyl group, increasing hydrophilicity and altering hydrogen-bonding capabilities .

Comparative Data Table

Research Findings

- Reactivity : Bromine at the 2-position (target compound) is less sterically hindered than at the 3-position (CAS: 102830-75-1), making it more accessible for Suzuki-Miyaura couplings .

- Solubility : Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methyl-substituted analogues (e.g., CAS: 867279-13-8) .

- Synthesis : Similar to 5-bromo-2-chloropyrimidin-4-amine (), halogenation and methoxylation steps are critical for synthesizing these derivatives .

生物活性

2-Bromo-4-chloro-5-methoxypyridine is a heterocyclic compound with significant biological activity, particularly in the context of modulating cyclic guanosine monophosphate (cGMP) levels through the activation of soluble guanylate cyclase (sGC). This compound has garnered attention for its potential therapeutic applications in cardiovascular diseases and other disorders associated with cGMP dysregulation.

- Chemical Formula : C6H5BrClNO

- Molecular Weight : 220.47 g/mol

- CAS Number : 1256810-64-6

- Structure : The compound features a pyridine ring substituted with bromine, chlorine, and methoxy groups, contributing to its unique reactivity and biological profile.

This compound acts primarily as an activator of soluble guanylate cyclase (sGC) . sGC is crucial for the conversion of guanosine triphosphate (GTP) to cGMP, a secondary messenger involved in various physiological processes, including:

- Vasodilation : cGMP induces relaxation of smooth muscle cells, leading to decreased blood pressure.

- Inhibition of Platelet Aggregation : Elevated cGMP levels can prevent thrombosis by inhibiting platelet activation.

- Cell Proliferation Regulation : Modulation of cGMP affects smooth muscle cell proliferation and leukocyte adhesion.

Therapeutic Applications

The activation of sGC by this compound suggests potential applications in treating:

- Cardiovascular Diseases : Such as hypertension, heart failure, and pulmonary hypertension.

- Metabolic Disorders : Including diabetes-related complications.

- Fibrotic Conditions : Where cGMP modulation may alleviate excessive tissue remodeling.

Case Studies and Experimental Data

- Activation of sGC :

- Inhibition of TNF-α Release :

- Comparative Efficacy :

Data Table

常见问题

Q. What are the standard synthetic routes for 2-bromo-4-chloro-5-methoxypyridine, and how are intermediates validated?

The synthesis typically involves halogenation and methoxylation of pyridine precursors. For example, bromination at the 2-position followed by chlorination at the 4-position, with methoxy group introduction via nucleophilic substitution. Intermediate validation employs GC-MS for purity assessment and NMR (¹H/¹³C) to confirm regioselectivity and functional group integrity. Reaction conditions (e.g., temperature, catalysts) must be optimized to minimize byproducts like dihalogenated isomers .

Q. How is the structural identity of this compound confirmed post-synthesis?

A combination of single-crystal X-ray diffraction (validated via SHELXL ) and spectroscopic techniques is critical. X-ray crystallography resolves bond lengths/angles, while FT-IR confirms vibrational modes of C-Br (550–600 cm⁻¹) and C-Cl (700–750 cm⁻¹). Mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ = 236.91 for C₆H₅BrClNO) .

Q. What safety protocols are recommended for handling this compound?

Due to halogen reactivity and potential toxicity, use glove boxes under inert atmospheres (N₂/Ar) and fume hoods for weighing. Store at 2–8°C in amber vials to prevent photodegradation. Hazard statements (e.g., H315, H319, H335) indicate risks of skin/eye irritation and respiratory toxicity; PPE (nitrile gloves, goggles) is mandatory .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence cross-coupling reactions with this compound?

The 2-bromo group undergoes Suzuki-Miyaura coupling more readily than the 4-chloro due to lower bond dissociation energy (Br: ~70 kcal/mol vs. Cl: ~85 kcal/mol). Methoxy at C5 exerts an electron-donating effect, enhancing oxidative addition in Pd-catalyzed reactions. However, steric hindrance from adjacent halogens may reduce yields; DFT calculations (e.g., using Gaussian) predict transition-state geometries to optimize catalyst choice (e.g., Pd(PPh₃)₄ vs. XPhos) .

Q. What strategies resolve contradictions in reported reactivity data for halogen displacement reactions?

Discrepancies arise from solvent polarity and leaving-group ability. For example, in SNAr reactions, DMSO enhances Cl⁻ displacement at C4 via stabilization of the Meisenheimer complex, while DMF favors Br⁻ at C2. Kinetic studies (e.g., monitoring via HPLC) and isotopic labeling (¹⁸O in methoxy) clarify mechanistic pathways. Conflicting data may also stem from trace metal impurities; rigorous purification (e.g., column chromatography with Chelex-treated solvents) is advised .

Q. How does this compound interact with biological targets, and what techniques quantify these interactions?

The compound’s halogen atoms enhance hydrophobic binding to enzyme pockets (e.g., kinases). Surface Plasmon Resonance (SPR) measures binding affinity (KD), while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). Co-crystallization with target proteins (e.g., using hanging-drop vapor diffusion) followed by cryo-EM or X-ray diffraction reveals binding modes. Methoxy groups may participate in hydrogen-bonding networks, as seen in analogous pyridine derivatives .

Q. What computational methods predict the compound’s reactivity in multi-step syntheses?

Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) model reaction pathways, such as regioselectivity in Buchwald-Hartwig aminations. Molecular docking (AutoDock Vina) screens potential bioactivity against target proteins. Machine learning (e.g., random forest models trained on PubChem data ) prioritizes synthetic routes with >90% predicted yield .

Methodological Considerations

Q. How to address low yields in Sonogashira couplings involving this substrate?

Optimize Pd catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) and ligands (e.g., Xantphos for bulky substrates). Use copper iodide as a co-catalyst and degas solvents (THF/toluene) to prevent alkyne homocoupling. Monitor reaction progress via in-situ IR (C≡C stretch at ~2100 cm⁻¹) .

Q. What analytical workflows detect degradation products under storage conditions?

Stability-indicating HPLC methods (C18 column, acetonitrile/water gradient) separate degradation products (e.g., dehalogenated or demethoxylated species). Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with LC-MSⁿ identify major degradation pathways (hydrolysis vs. oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。